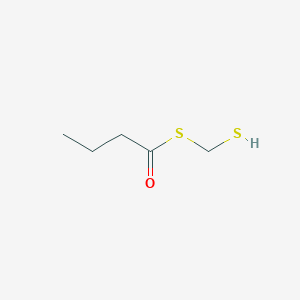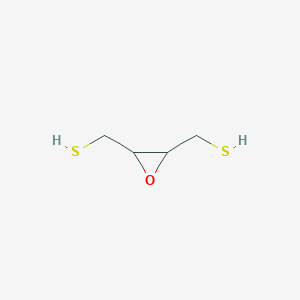![molecular formula C11H12BrNO4S B12591541 3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid CAS No. 651058-86-5](/img/structure/B12591541.png)
3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico es un compuesto químico con la fórmula molecular C11H12BrNO4S y un peso molecular de 334.18628 g/mol . Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo ciclopropilmetil y un grupo sulfamoil unidos a un núcleo de ácido benzoico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica el uso del acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.
Métodos de Producción Industrial
Los métodos de producción industrial del ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos suelen utilizar reactores automatizados y procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación del azufre y otros átomos.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki–Miyaura, para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, agentes oxidantes como el permanganato de potasio para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes como el etanol o el diclorometano y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica del átomo de bromo puede producir diversos ácidos benzoicos sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarilicos complejos.
Aplicaciones Científicas De Investigación
El ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico implica su interacción con dianas moleculares y vías específicas. El grupo sulfamoil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de bromo puede participar en enlaces halógenos. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-bromo-4-hidroxibenzoico: Similar en estructura pero con un grupo hidroxilo en lugar de un grupo sulfamoil.
Ácido 3-bromo-4-[(ciclopropilmetil)(metil)sulfamoil]benzoico: Similar pero con un grupo metil adicional en el grupo sulfamoil.
Unicidad
El ácido 3-bromo-4-[(ciclopropilmetil)sulfamoil]benzoico es único debido a la presencia del grupo ciclopropilmetil, que puede impartir propiedades estéricas y electrónicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Número CAS |
651058-86-5 |
|---|---|
Fórmula molecular |
C11H12BrNO4S |
Peso molecular |
334.19 g/mol |
Nombre IUPAC |
3-bromo-4-(cyclopropylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H12BrNO4S/c12-9-5-8(11(14)15)3-4-10(9)18(16,17)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,15) |
Clave InChI |
MDKKQUOODPMHBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)


![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)

